[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane
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Overview
Description
2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane is an organotin compound that features a dibenzothiophene moiety linked to a phenyl group, which is further bonded to a trimethylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane typically involves the following steps:
- Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride .
- Stannylation: The dibenzothiophene derivative is then subjected to stannylation using trimethylstannane reagents under specific conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(Dibenzo[b,d]thiophen-4-yl)phenyl
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiophene moiety, leading to the formation of sulfoxides or sulfones .
- Substitution: The phenyl group attached to the dibenzothiophene can participate in electrophilic aromatic substitution reactions .
- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
- Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
- Oxidation: Sulfoxides and sulfones.
- Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry::
Biology and Medicine:: Industry::Mechanism of Action
The mechanism by which 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane] exerts its effects is primarily through its interaction with molecular targets in electronic applications. The dibenzothiophene moiety provides a rigid and planar structure that facilitates efficient charge transport, while the trimethylstannane group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds::
- Dibenzothiophene: A simpler analog without the stannane group, used in similar electronic applications .
- [2-(Tributylstannyl)thiophene]: Another organotin compound with a thiophene core, used in organic synthesis .
- Structural Complexity: The presence of both the dibenzothiophene and trimethylstannane groups provides unique electronic properties not found in simpler analogs.
- Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
Properties
CAS No. |
143546-44-5 |
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Molecular Formula |
C21H20SSn |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
(2-dibenzothiophen-4-ylphenyl)-trimethylstannane |
InChI |
InChI=1S/C18H11S.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3; |
InChI Key |
WERUJQGJPSSDIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2SC4=CC=CC=C34 |
Origin of Product |
United States |
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